H-Cys(bzl)-oet hcl

Übersicht

Beschreibung

“H-Cys(bzl)-oet hcl” is a derivative of the amino acid cysteine . It is often used as an intermediate in organic synthesis for the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of “H-Cys(bzl)-oet hcl” involves the use of hydrogen chloride in benzene for 0.5 hours under heating conditions . This process is known as esterification .Molecular Structure Analysis

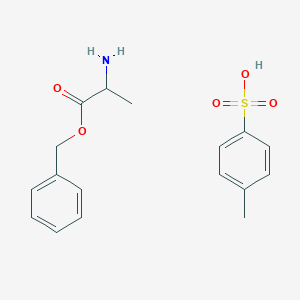

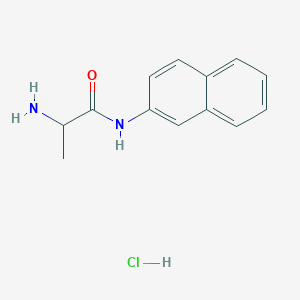

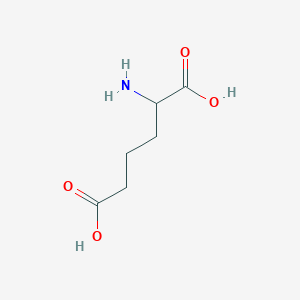

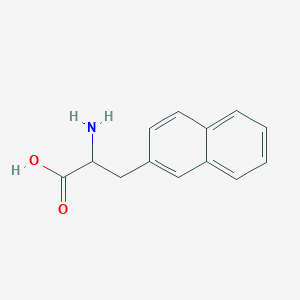

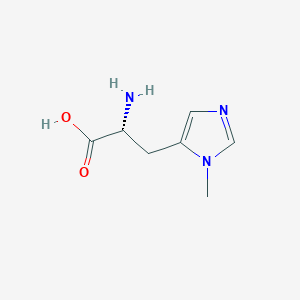

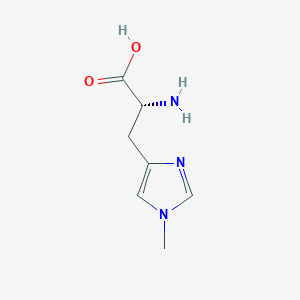

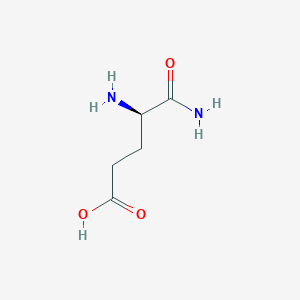

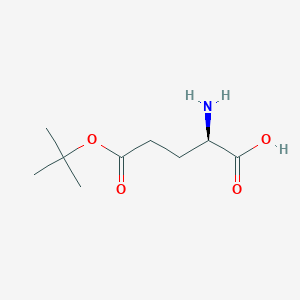

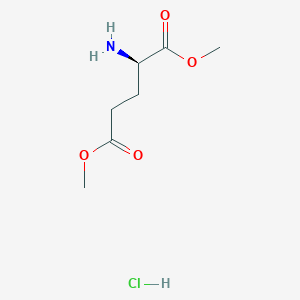

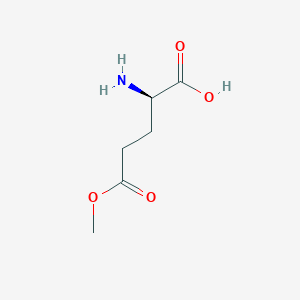

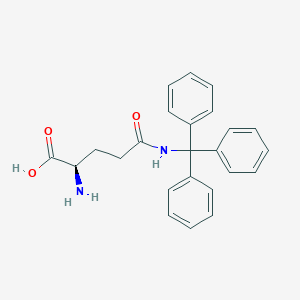

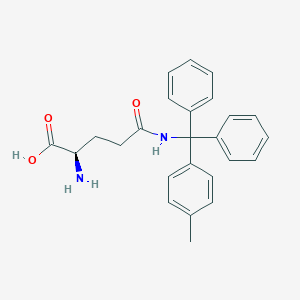

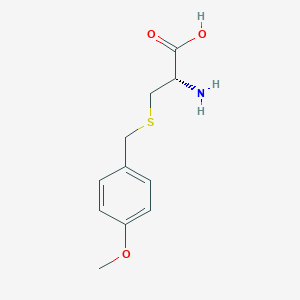

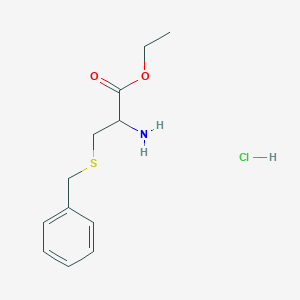

The molecular formula of “H-Cys(bzl)-oet hcl” is C₁₂H₁₇NO₂S · HCl . The molecular weight is 275.8 .Chemical Reactions Analysis

“H-Cys(bzl)-oet hcl” is often used as an intermediate in organic synthesis for the synthesis of other organic compounds . The protection and subsequent deprotection of the cysteine thiol group in “H-Cys(bzl)-oet hcl” have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

“H-Cys(bzl)-oet hcl” is a solid substance . It has a molecular weight of 275.8 and a chemical formula of C₁₂H₁₇NO₂S · HCl . It is stored at a temperature of +5 ± 3 °C . It has low solubility in water and is soluble in some organic solvents, such as methanol and ethers .Wissenschaftliche Forschungsanwendungen

“H-Cys(bzl)-oet hcl” is a derivative of the amino acid cysteine . It’s often used in the field of peptide and protein science . Here’s a brief overview:

- Scientific Field : Peptide and Protein Science

- Application Summary : This compound is used as a protecting group for the cysteine thiol group, which is a critical component in peptide and protein synthesis . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Methods of Application : The specific methods of application can vary widely depending on the context, but generally involve the use of this compound to protect the cysteine thiol group during peptide synthesis . This allows for more complex peptides to be synthesized without unwanted reactions occurring at the cysteine thiol group .

- Results or Outcomes : The use of this compound as a protecting group has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

“H-Cys(bzl)-oet hcl” is a derivative of the amino acid cysteine and is often used in the field of peptide and protein science . Here are some additional applications:

- Scientific Field : Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Application Summary : This compound is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical . It’s often used as a protecting group for the cysteine thiol group during peptide synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the context, but generally involve the use of this compound to protect the cysteine thiol group during peptide synthesis . This allows for more complex peptides to be synthesized without unwanted reactions occurring at the cysteine thiol group .

- Results or Outcomes : The use of this compound as a protecting group has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

“H-Cys(bzl)-oet hcl” is a derivative of the amino acid cysteine and is often used in the field of peptide and protein science . Here are some additional applications:

- Scientific Field : Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Application Summary : This compound is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical . It’s often used as a protecting group for the cysteine thiol group during peptide synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the context, but generally involve the use of this compound to protect the cysteine thiol group during peptide synthesis . This allows for more complex peptides to be synthesized without unwanted reactions occurring at the cysteine thiol group .

- Results or Outcomes : The use of this compound as a protecting group has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Safety And Hazards

“H-Cys(bzl)-oet hcl” is harmful if inhaled, in contact with skin, and if swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is advised to wash off with soap and plenty of water . In case of inhalation, it is advised to move the person to fresh air .

Eigenschaften

IUPAC Name |

ethyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEVGMOTJUZUKY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(bzl)-oet hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.